molecular formula C14H16N2O2 B2679292 ethyl 2-cyano-3-[(4-ethylphenyl)amino]prop-2-enoate CAS No. 346613-02-3

ethyl 2-cyano-3-[(4-ethylphenyl)amino]prop-2-enoate

Cat. No.: B2679292
CAS No.: 346613-02-3
M. Wt: 244.294
InChI Key: JEJARQCJKLZBKV-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-3-[(4-ethylphenyl)amino]prop-2-enoate is a cyanoacrylate derivative characterized by a 4-ethylphenylamino substituent at the β-position of the α,β-unsaturated ester. This compound belongs to a broader class of cyanoacrylates, which are widely studied for their bioactivity, including roles as herbicides, enzyme inhibitors, and intermediates in drug synthesis . The 4-ethylphenyl group introduces steric bulk and moderate electron-donating effects, influencing its reactivity and interactions with biological targets.

Properties

IUPAC Name

ethyl (E)-2-cyano-3-(4-ethylanilino)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-3-11-5-7-13(8-6-11)16-10-12(9-15)14(17)18-4-2/h5-8,10,16H,3-4H2,1-2H3/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEJARQCJKLZBKV-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC=C(C#N)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)N/C=C(\C#N)/C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 2-cyano-3-[(4-ethylphenyl)amino]prop-2-enoate typically involves the reaction of ethyl cyanoacetate with 4-ethylphenylamine under specific conditions. The reaction is carried out in the presence of a base, such as sodium ethoxide, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Ethyl 2-cyano-3-[(4-ethylphenyl)amino]prop-2-enoate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

    Condensation: The compound can participate in condensation reactions to form more complex structures.

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as acids or bases. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 2-cyano-3-[(4-ethylphenyl)amino]prop-2-enoate features a cyano group, an ethyl ester, and an aniline moiety. Its molecular formula is C13H15N2O2, with a molecular weight of approximately 233.25 g/mol. The compound exhibits geometric isomerism due to its (Z) configuration, influencing its reactivity and interactions with biological targets.

Scientific Research Applications

1. Medicinal Chemistry

  • Pharmaceutical Intermediate : this compound serves as a precursor in the synthesis of various bioactive compounds. Its unique structure allows for specific interactions with enzymes and receptors, making it valuable in drug discovery.
  • Anticancer Activity : Research indicates that this compound may exhibit anticancer properties by inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest.

2. Biological Activity

  • Antioxidant Properties : Studies have shown that derivatives of this compound possess antioxidant activities, which can protect cells from oxidative stress.
  • Antibacterial Effects : In vitro evaluations have demonstrated that this compound exhibits antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus, suggesting its potential use in developing antimicrobial agents.

Synthetic Methodologies

The synthesis of this compound can be achieved through several routes:

  • Condensation Reactions : The reaction between ethyl cyanoacetate and substituted anilines under acidic conditions can yield the desired product.
  • Cross-Coupling Reactions : Utilizing palladium-catalyzed cross-coupling techniques can enhance the efficiency of synthesizing this compound from simpler precursors.

Case Study 1: Antioxidant Activity

A study conducted on various derivatives of this compound assessed their antioxidant capabilities using DPPH and ABTS assays. Results indicated that compounds with additional hydroxyl groups exhibited significantly higher antioxidant activities compared to those without.

Case Study 2: Antibacterial Evaluation

In a comparative study, derivatives were tested against standard bacterial strains, revealing minimum inhibitory concentrations (MICs) as low as 50 µg/mL against Bacillus subtilis and Staphylococcus aureus. This underscores the potential of these compounds in developing new antibacterial therapies.

Mechanism of Action

The mechanism of action of ethyl 2-cyano-3-[(4-ethylphenyl)amino]prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways within cells . The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

a. Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate

  • Substituent : 4-methoxyphenyl (electron-donating methoxy group).
  • Conformation : Syn-periplanar (C=C torsion angle: 3.2°) .
  • Applications: Precursor for 2-propenoylamides and 2-propenoates with pharmacological relevance .

b. Ethyl 2-cyano-3-(4-fluorophenyl)acrylate

  • Substituent : 4-fluorophenyl (electron-withdrawing fluorine).
  • Impact : Fluorine’s electronegativity reduces electron density, altering binding interactions. Used in materials science and drug discovery .

c. Ethyl 2-Nitrilo-3-(2,4,6-trimethoxyphenyl)prop-2-enoate

  • Substituent : 2,4,6-trimethoxyphenyl (strong electron-donating groups).
  • Effect : Enhanced resonance stabilization and altered regioselectivity in cyclization reactions .
  • Contrast: The target compound’s monosubstituted ethyl group avoids steric clashes seen in trisubstituted analogs, favoring simpler synthetic pathways .
Amino Group Modifications

a. 2-Ethoxyethyl (Z)-2-cyano-3-[(N-phenylcarbamoyl)amino]prop-2-enoate

  • Structure : Contains a phenylurea moiety.
  • Bioactivity : Herbicidal activity via photosystem II inhibition. Stabilized by intramolecular N–H⋯O and intermolecular N–H⋯N hydrogen bonds .
  • Divergence: The target compound lacks the urea linkage but retains hydrogen-bonding capacity through its amino group, suggesting different modes of target interaction.

b. Ethyl 2-(2-cyano-2-ethoxycarbonylethenyl)amino-3-dimethylaminopropenoate

  • Substituent: Dimethylamino group at the β-position.
  • Reactivity: Participates in cyclization to form pyrido[1,2-a]pyrimidinones, highlighting versatility in heterocycle synthesis .
  • Comparison: The dimethylamino group introduces basicity, whereas the 4-ethylphenyl group in the target compound prioritizes lipophilicity .

Physicochemical and Spectroscopic Properties

Compound IR (cm⁻¹) ¹H-NMR (δ, ppm) Conformation
Ethyl 2-cyano-3-[(4-ethylphenyl)amino]prop-2-enoate Not reported Not reported Likely syn-periplanar
Ethyl-(E)-2-cyano-3-(4-methoxyphenyl)-2-propenoate 3417, 1718 (C=O), 1582 (C≡N) 8.17 (=CH), 8.01 (C2/C6), 7.01 (C3/C5) Syn-periplanar
Ethyl 2-cyano-3-(4-fluorophenyl)acrylate ~1715 (C=O), ~2220 (C≡N) 8.17 (=CH), 7.8–7.2 (Ar-H) E-configuration

Notes:

  • The target compound’s cyano and ester groups are expected to show IR peaks ~2220 cm⁻¹ (C≡N) and ~1715 cm⁻¹ (C=O), similar to analogs .
  • Syn-periplanar conformation (common in cyanoacrylates) minimizes steric strain and facilitates π-π stacking .

a. Herbicidal Activity

  • Target Compound : Likely inhibits photosystem II (PSII) electron transport, analogous to urea-containing analogs .

b. Protein Binding (Human Serum Albumin, HSA)

  • Coumarin Derivatives: Ethyl (2E)-2-cyano-3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)prop-2-enoate shows strong HSA binding via hydrophobic and hydrogen-bonding interactions .
  • Target Compound : The ethylphenyl group may enhance hydrophobic binding to HSA, but absence of coumarin’s hydroxyl group reduces polar interactions .

Biological Activity

Ethyl 2-cyano-3-[(4-ethylphenyl)amino]prop-2-enoate is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

C13H15N2O2\text{C}_{13}\text{H}_{15}\text{N}_{2}\text{O}_{2}

This compound features a cyano group, an ethyl ester, and an aromatic amine moiety, which contribute to its reactivity and biological interactions.

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, a study reported that derivatives of this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli , suggesting its potential as a lead compound for developing new antimicrobial agents .

2. Anticancer Activity

The anticancer properties of this compound have been explored in several studies. Notably, it has shown selective cytotoxicity towards human cancer cell lines, including:

Cell LineIC50 (µM)
A549 (Lung adenocarcinoma)<10
A375 (Melanoma)5.7
HeLa (Cervical carcinoma)>30

These findings highlight the compound's potential as an anticancer agent, particularly in targeting specific cancer types .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It acts as an enzyme inhibitor, potentially disrupting key metabolic pathways in cancer cells. The binding affinity to target enzymes can lead to altered cellular processes, promoting apoptosis in malignant cells .

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer activity of this compound on various cancer cell lines using the MTT assay. The results indicated that the compound exhibited significant cytotoxic effects on A375 melanoma cells with an IC50 value of 5.7 µM, while showing less efficacy against normal fibroblast cells, suggesting a selective action that spares non-cancerous cells .

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial efficacy of this compound was tested against clinical isolates of Staphylococcus aureus. The compound demonstrated potent antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL, indicating its potential as a therapeutic agent against resistant bacterial strains .

Research Findings and Applications

The ongoing research into this compound emphasizes its versatility in drug development. Its applications extend beyond antimicrobial and anticancer activities to include roles in enzyme inhibition and as a building block for synthesizing complex molecules in medicinal chemistry .

Q & A

Q. What interdisciplinary approaches integrate chemical engineering principles to scale up synthesis sustainably?

  • Methodological Answer : Apply process intensification (e.g., microreactors) to improve yield and reduce waste. Use life cycle assessment (LCA) to evaluate solvent choices (e.g., switch to cyclopentyl methyl ether). Optimize membrane separation (e.g., nanofiltration) for purification. Collaborate with AI-driven platforms (e.g., COMSOL) for real-time parameter adjustment .

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